5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structure and properties. It contains a dithiolethione ring, which is a five-membered ring with two sulfur atoms and one thione group. The presence of the 2,4-dichloro-5-fluorophenyl group adds to its distinct chemical characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2,4-dichloro-5-fluoroaniline with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with cellular components. The compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. Additionally, the compound can interact with specific molecular targets, such as enzymes involved in cell signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the same aromatic ring structure but differ in the functional groups attached to the ring.
Dithiolethione derivatives: Compounds with similar dithiolethione rings but different substituents on the ring.
Uniqueness
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione is unique due to the combination of the 2,4-dichloro-5-fluorophenyl group and the dithiolethione ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918503-75-0 |
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Molecular Formula |
C9H3Cl2FS3 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)dithiole-3-thione |
InChI |
InChI=1S/C9H3Cl2FS3/c10-5-2-6(11)7(12)1-4(5)8-3-9(13)15-14-8/h1-3H |
InChI Key |
XROFGLCAGWZCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=CC(=S)SS2 |
Origin of Product |
United States |
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